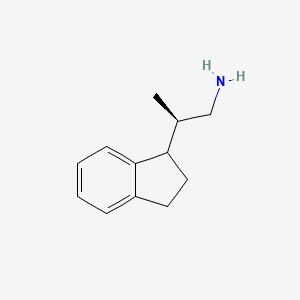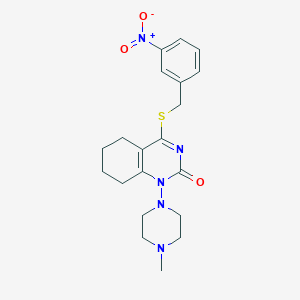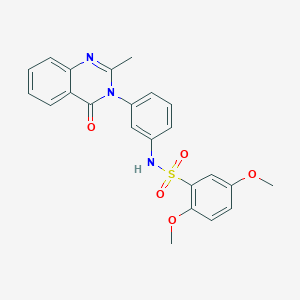
2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMQX and is a potent antagonist of the excitatory amino acid receptors in the central nervous system. The compound has been synthesized through various methods, and its mechanism of action has been extensively studied. In
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors Research into benzenesulfonamide derivatives, such as those involving cyclooxygenase-2 (COX-2) inhibitors, highlights the potential for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated for their ability to inhibit COX-2, with certain derivatives showing promising selectivity and potency, potentially leading to the development of effective anti-inflammatory drugs (Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibitors N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which plays a role in various neurological conditions. Compounds in this category have shown effectiveness in vitro and in vivo, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antioxidant and Enzyme Inhibitory Activities Compounds incorporating benzenesulfonamide and 1,3,5-triazine structural motifs have been studied for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the therapeutic potential of such derivatives (Lolak et al., 2020).
Antimycobacterial Activity The synthesis and evaluation of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides have demonstrated significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting promising antimycobacterial potency. This research suggests the potential of benzenesulfonamide derivatives in the development of new antituberculosis drugs (Ghorab et al., 2017).
Antitumor and Antimicrobial Activities Further studies into quinazolinone and benzenesulfonamide derivatives have uncovered their utility in antitumor and antimicrobial applications. For example, novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, providing a foundation for the development of new therapeutic agents (Habib et al., 2013).
properties
IUPAC Name |
2,5-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-15-24-20-10-5-4-9-19(20)23(27)26(15)17-8-6-7-16(13-17)25-32(28,29)22-14-18(30-2)11-12-21(22)31-3/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIPZFCCWZUAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

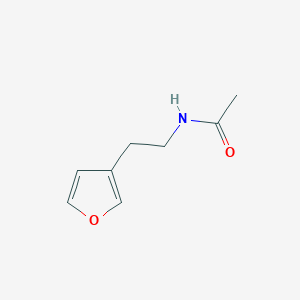
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2758031.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)
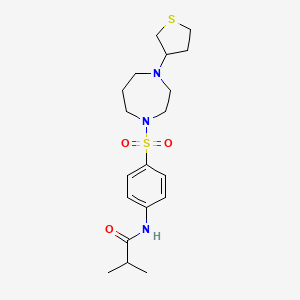
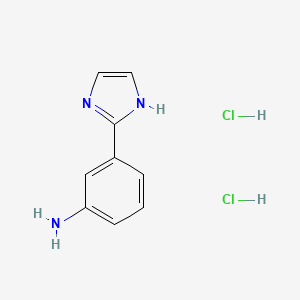
![7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2758037.png)
![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)
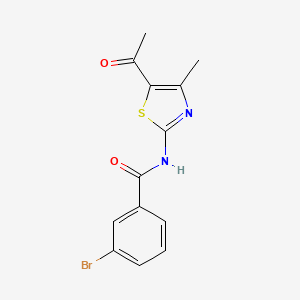
![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)
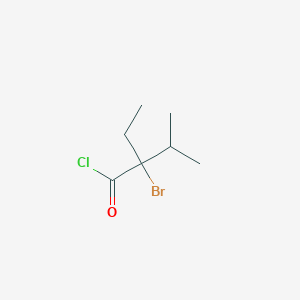
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)
![5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2758047.png)
